molecular formula C17H26N6O3 B4398317 3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-35-6

3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4398317
CAS No.: 476482-35-6
M. Wt: 362.4 g/mol
InChI Key: KNWBEESADOMNOI-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.20663871 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential biological activities. This compound has garnered attention due to its structural characteristics and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O3C_{14}H_{19}N_{5}O_{3} with a molecular weight of approximately 305.338 g/mol. Its structure includes a purine core, which is known for its biological significance, particularly in nucleic acids and various biochemical pathways.

The biological activity of the compound primarily revolves around its interaction with various cellular pathways. It has been suggested that the compound may exhibit kinase inhibition , which is crucial for regulating cell proliferation and survival. Specifically, it may inhibit MEK1/2 kinases, leading to the downregulation of the MAPK pathway, which is often constitutively active in various cancers .

Pharmacodynamics

Research indicates that this compound can effectively inhibit the proliferation of specific cancer cell lines. For example, in studies involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, it was found that concentrations of approximately 0.3 µM and 1.2 µM inhibited 50% of cell growth, respectively . This suggests a potent anticancer potential.

Case Studies

Case Study 1: Inhibition of Cancer Cell Lines

In a controlled study, the compound was tested on MV4-11 cells. The results showed significant inhibition at low doses, with a calculated GI50 (the concentration required to inhibit cell growth by 50%) ranging from 14 to 50 nM for BRAF mutant lines. This effect was mediated through cell cycle arrest in the G0/G1 phase .

Case Study 2: Toxicity and Pharmacokinetics

A separate study evaluated the pharmacokinetics and toxicity profile of a closely related compound in vivo. Male Sprague-Dawley rats received varying doses (10 mg/kg to 100 mg/kg) via oral or intravenous routes. The results indicated a dose-dependent inhibition of pMAPK in liver and lung tissues, with significant effects observed even at lower doses . This highlights the potential therapeutic window for similar compounds.

Data Table: Biological Activity Summary

Activity Cell Line Tested Concentration (µM) Effect Observed
Inhibition of proliferationMV4-110.350% growth inhibition
Inhibition of proliferationMOLM131.250% growth inhibition
GI50 for BRAF mutant linesVarious14 - 50G0/G1 arrest
Toxicity in vivoSprague-Dawley rats100 mg/kgMaximum tolerated dose achieved

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-12(2)11-23-13-14(21(3)17(25)20-15(13)24)19-16(23)18-5-4-6-22-7-9-26-10-8-22/h1,4-11H2,2-3H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWBEESADOMNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112377
Record name 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-35-6
Record name 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476482-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-8-[[3-(4-morpholinyl)propyl]amino]-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-7-(2-METHYL-2-PROPENYL)-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
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3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
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3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

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